molecular formula C22H21N B1286842 1-Benzhydryl-3-phenylazetidine CAS No. 913814-30-9

1-Benzhydryl-3-phenylazetidine

Cat. No.: B1286842
CAS No.: 913814-30-9
M. Wt: 299.4 g/mol
InChI Key: PAXDHGAELYIMBD-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-phenylazetidine is a heterocyclic compound with the molecular formula C22H21N It is characterized by a three-membered azetidine ring substituted with benzhydryl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-phenylazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrylamine with phenylacetyl chloride, followed by cyclization to form the azetidine ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-phenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

1-Benzhydryl-3-phenylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and aromatic substituents. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-Benzhydryl-3-methylazetidine
  • 1-Benzhydryl-3-ethylazetidine
  • 1-Benzhydryl-3-propylazetidine

Comparison: 1-Benzhydryl-3-phenylazetidine is unique due to the presence of a phenyl group, which can enhance its stability and biological activity compared to its methyl, ethyl, and propyl analogs. The phenyl group also provides additional sites for further chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1-benzhydryl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDHGAELYIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582106
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913814-30-9
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen mix copper (I) bromide (1.1 g, 7.6 mmol) and anhydrous THF (20 mL). Add a 3.0 M solution of phenylmagnesium bromide in ether slowly (2.5 mL, 7.6 mmol). Stir at RT for 90 min. Dissolve 1-(diphenylmethyl)-3-(methanesulphonyloxy)azetidine (2.0 g, 6.3 mmol) in anhydrous THF (10 mL) and transfer to the reaction mixture. Heat at 50° C. then stir at RT for 16 h. Dilute with EtOAc and wash with saturated aqueous sodium bicarbonate solution. Separate organic layer, dry (sodium sulfate), concentrate and purify (silica gel chromatography, eluting 10:90 EtOAc:hexanes) to give the title compound (515 mg, 27%).
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